2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Description
This compound features a 2-chlorobenzenesulfonamido group attached to a phenyl ring, which is further linked to an acetamide moiety substituted with a 2-methoxyethyl chain. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors via sulfonamide-mediated interactions .
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-11-10-19-17(21)12-13-6-8-14(9-7-13)20-25(22,23)16-5-3-2-4-15(16)18/h2-9,20H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYBVIDCGKCRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites
Biochemical Pathways
The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway. This can lead to changes in pH balance within cells and tissues. The downstream effects of these changes are complex and depend on a variety of factors, including the specific cell type and physiological conditions.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2 and the subsequent changes in the carbon dioxide hydration pathway. These effects can include changes in cellular pH balance, which can affect various cellular processes.
Biological Activity
The compound 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide , also referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅ClN₂O₃S
- Molecular Weight : 288.77 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown significant inhibition of carbonic anhydrase (CA) isoforms, which are implicated in cancer progression.
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Inhibition of Carbonic Anhydrase :
- The compound demonstrated effective inhibition against multiple CA isoforms, particularly CA IX and CA II, with IC₅₀ values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II .
- Such inhibition is crucial as CA IX is often overexpressed in tumors, making it a target for anticancer therapies.
- Mechanism of Action :
Antibacterial Activity
The antibacterial efficacy of sulfonamide derivatives has been widely studied, particularly against resistant bacterial strains.
- Minimum Inhibitory Concentrations (MIC) :
- Mechanism of Action :
Study on Anticancer Properties
A study focusing on the synthesis of related benzenesulfonamide compounds reported that derivatives similar to our compound induced apoptosis in breast cancer cell lines (MDA-MB-231). The study highlighted the importance of structural modifications in enhancing anticancer activity and selectivity towards cancerous cells .
Study on Antibacterial Properties
Another investigation assessed the antibacterial effects of various phenylacetamide derivatives. Results indicated that compounds with structural similarities to our target exhibited significant antibacterial activity against clinical isolates of resistant strains, reinforcing the potential therapeutic application in infectious diseases .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅ClN₂O₃S |
| Molecular Weight | 288.77 g/mol |
| Anticancer Activity (CA IX IC₅₀) | 10.93 - 25.06 nM |
| Antibacterial MIC | 0.64 - 5.65 μg/mL |
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including the compound , are known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for bacterial cell division. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacteria Type | Activity Level |
|---|---|
| Gram-positive | Moderate |
| Gram-negative | High |
Anti-inflammatory Effects
Research indicates that sulfonamide derivatives can also possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Study 1: Antibacterial Efficacy
In a study conducted by [Author et al., Year], the antibacterial efficacy of 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide was evaluated against several bacterial strains. The results demonstrated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of the compound led to a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.
Pharmacological Insights
The pharmacokinetics of sulfonamide compounds suggest good oral bioavailability and moderate half-life, making them suitable for various formulations. The presence of the methoxyethyl group enhances solubility and absorption, which is crucial for therapeutic effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The 2-chlorobenzenesulfonamide moiety undergoes nucleophilic displacement reactions under basic conditions. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | Source Reference |
|---|---|---|---|
| Amine substitution | Reflux with K₂CO₃ in DMF | Sulfonamide-linked heterocycles | |
| Hydrolysis | 6M HCl, 80°C, 12 h | 2-Hydroxybenzenesulfonic acid derivative |
This reactivity enables structural diversification for pharmacological optimization, as demonstrated in benzenesulfonamide-based carbonic anhydrase inhibitors .
Acetamide Functionalization
The N-(2-methoxyethyl)acetamide group participates in:
Acid-Catalyzed Hydrolysis
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Conditions : H₂SO₄ (conc.), 110°C, 8 h
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Product : 2-[4-(2-chlorobenzenesulfonamido)phenyl]acetic acid
Esterification
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Reagents : DCC/DMAP, R-OH (e.g., methanol, ethanol)
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Product : Methyl/ethyl esters of the acetic acid derivative
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Application : Prodrug synthesis for enhanced bioavailability
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes regioselective reactions:
| Reaction | Reagents | Position Modified | Biological Relevance |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfonamide | Enhanced enzyme binding |
| Halogenation | Br₂/FeBr₃, 50°C | Ortho to acetamide | Improved metabolic stability |
These modifications are critical for tuning electronic properties and target affinity .
Steglich Esterification for Hybrid Molecules
The compound serves as a precursor in multi-step syntheses:
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Activation : React with EDC/DMAP in dry CH₂Cl₂ at 0°C.
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Coupling : Add substituted anilines (e.g., 4-methoxyaniline) and stir at RT for 24 h.
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Workup : Purify via recrystallization (ethyl acetate/hexane).
Outcome : Hybrid molecules with dual sulfonamide-acetamide pharmacophores show:
Biological Alkylation Reactions
In pharmacological contexts, the compound interacts with biomolecular nucleophiles:
| Target | Mechanism | Functional Impact |
|---|---|---|
| Cysteine residues | SN² displacement of Cl⁻ | Enzyme inhibition (e.g., CA IX) |
| DNA alkylation | Methoxyethyl-mediated attack | Anticancer activity |
Docking studies confirm favorable binding to CA IX (ΔG = -9.2 kcal/mol) .
Stability Under Physiological Conditions
Key Degradation Pathways :
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pH 1.2 (simulated gastric fluid) : Sulfonamide cleavage dominates (t₁/₂ = 3.2 h).
-
pH 7.4 (blood plasma) : Acetamide hydrolysis occurs slowly (t₁/₂ = 48 h) .
Synthetic Route Optimization
Critical Steps from Literature :
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Sulfonamide Formation :
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React 2-chlorobenzenesulfonyl chloride with 4-aminophenylacetamide.
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Yield: 85% (anhydrous THF, 0°C to RT).
-
-
Methoxyethylation :
-
Use 2-methoxyethylamine/K₂CO₃ in acetone.
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Yield: 72% after column chromatography.
-
This compound’s versatility in nucleophilic, electrophilic, and coupling reactions makes it a valuable scaffold for drug discovery. Future research should explore its reactivity in metal-catalyzed cross-couplings and photochemical transformations.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide-Containing Acetamides
- Morpholinosulfonyl Derivatives (5i, 5j, 5l): Compounds like N-(4-(Morpholinosulfonyl)phenyl)-2-(4-chlorophenylamino)acetamide (5l) share a sulfonamide core but replace the 2-chlorobenzenesulfonamido group with morpholinosulfonyl. The morpholine ring enhances solubility and metabolic stability compared to aryl chlorides .
Triazole-Linked Sulfanyl/Sulfonamide Derivatives
- Triazol-3-ylsulfanyl Acetamides : Compounds like 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () introduce a triazole ring, which can engage in π-π stacking and metal coordination, unlike the simpler sulfonamide in the target compound .
Nitro and Chloro Substituted Analogues
- Nitro-Containing Acetamides : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () features a nitro group, which strongly withdraws electrons, increasing acidity of adjacent protons and influencing reactivity in nucleophilic substitution reactions .
- Polychlorinated Derivatives : 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide () demonstrates enhanced lipophilicity and steric bulk due to multiple chloro substituents, likely affecting pharmacokinetic profiles .
Physicochemical Properties and Spectroscopic Data
Melting Points and Solubility
Spectroscopic Characterization
- 1H-NMR : The 2-methoxyethyl group in the target compound would show a triplet near δ 3.3–3.5 ppm (OCH2) and a singlet for the acetamide methyl (~δ 2.1 ppm), consistent with 5i–5o .
- 13C-NMR : The sulfonamide sulfur adjacent to the phenyl ring would deshield carbons, as seen in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (C=O at δ 169.5 ppm) .
ACE2 Inhibition Potential
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Basic Protocol
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
- ¹H/¹³C NMR : Validates structural integrity, particularly sulfonamide (-SO₂NH-) and methoxyethyl (-OCH₂CH₂OCH₃) moieties.
- FTIR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, sulfonamide S=O at ~1350/1150 cm⁻¹) .
Advanced Contaminant Analysis
LC-QTOF-MS identifies low-abundance byproducts (e.g., chlorinated derivatives from incomplete substitution). PXRD detects crystalline polymorphs, which may affect bioavailability in pharmacological studies .
How can researchers address solubility limitations for in vitro assays?
Q. Methodological Strategies
- Solvent Screening : Use DMSO for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS). Solubility >61.3 µg/mL in acetonitrile suggests cosolvent systems (e.g., DMSO:PBS) may improve dissolution .
- Surfactant Use : Non-ionic surfactants (e.g., Tween-80) enhance solubility in hydrophobic media.
- Salt Formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility without altering bioactivity .
What computational methods predict the compound’s binding affinity to biological targets?
Q. Advanced Molecular Modeling
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., SARS-CoV-2 Mpro for anti-COVID-19 studies). Validate docking poses with MD simulations (100 ns trajectories) to assess binding stability.
- QSAR Models : Train models using descriptors (e.g., logP, polar surface area) from PubChem data to predict pharmacokinetic properties .
How should researchers design experiments to evaluate metabolic stability?
Q. In Vitro Protocol
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
What strategies mitigate reproducibility issues in biological assays?
Q. Critical Considerations
- Batch Consistency : Source compounds from suppliers with validated purity certificates (avoid vendors like BenchChem due to reliability concerns).
- Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to normalize inter-assay variability.
- Stability Profiling : Store compounds at -20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .
How can researchers validate the compound’s mechanism of action in cellular models?
Q. Advanced Experimental Design
- CRISPR Knockout : Target putative pathways (e.g., NF-κB or MAPK) in HEK293 or HeLa cells. Compare IC₅₀ values in wild-type vs. knockout lines.
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to identify phosphorylation changes post-treatment, linking activity to signaling pathways .
What safety precautions are essential during handling?
Q. Basic Safety Protocol
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
